molecular formula C11H11ClO2 B2677981 (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid CAS No. 2137101-01-8

(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid

Cat. No.: B2677981
CAS No.: 2137101-01-8
M. Wt: 210.66
InChI Key: GXFJQIUPKJTHTM-GZMMTYOYSA-N
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Description

(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid (CAS 2137101-01-8) is a chiral cyclopropane derivative of significant interest in the development of synthetic pyrethroid insecticides . Its molecular formula is C11H11ClO2, with a molecular weight of 210.66 . The compound features two stereogenic centers, and the (1R,2R) absolute configuration is critical for its biological activity. Research into pyrethroids containing the (1R,2R)-cyclopropane structure has demonstrated a pronounced stereostructure-activity relationship, with this specific stereoisomer being the significantly effective form in insecticidal bioassays against species such as the common mosquito ( Culex pipiens pallens ) . The compound serves as a key synthetic intermediate for constructing active enantiomers of ether-type pyrethroids, which are designed to mimic and improve upon established compounds like etofenprox . This product is intended for research and development purposes in chemical synthesis and agrochemical discovery. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1R,2R)-2-(2-chlorophenyl)-1-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-11(10(13)14)6-8(11)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14)/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFJQIUPKJTHTM-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a substitution reaction. This can be done by reacting the cyclopropane intermediate with a chlorobenzene derivative under appropriate conditions.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the cyclopropane intermediate using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure high enantiomeric purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the methyl group or the cyclopropane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products depend on the nucleophile used, such as amines or thiols.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is used as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

This compound is studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

Research is ongoing to explore its potential as a pharmaceutical agent. Its unique structure may offer therapeutic benefits in treating certain conditions.

Industry

In the chemical industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The exact pathways involved are subject to ongoing research, but its structural features suggest it could modulate biological processes through stereospecific interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid 2-Cl-C₆H₄, -CH₃ (1R,2R) C₁₀H₉ClO₂ 196.63 Not reported
1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid (12d) 3-Cl-C₆H₄, cyclopropene ring Not specified C₁₀H₆ClO₂ 193.01 84–86
1-(2-Chloro-4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid (17d) 2-Cl,4-F-C₆H₃, cyclopropene ring Not specified C₁₀H₅ClF₀O₂ 210.60 152.4–155.1
rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid 2-Cl-C₆H₄ Racemic mixture C₁₀H₉ClO₂ 196.63 Not reported
trans-2-(Difluoromethyl)cyclopropanecarboxylic acid -CF₂H (1R,2R) C₅H₆F₂O₂ 148.10 Not reported

Substituent Effects on Properties

Chlorine Position and Ring Strain: The 2-chlorophenyl substituent in the target compound contrasts with the 3-chlorophenyl analog (12d) . Cyclopropene-containing analogs (e.g., 12d, 17d) exhibit higher ring strain due to the unsaturated bond, which may enhance reactivity in ring-opening reactions .

Fluorine Substitution: The 2-chloro-4-fluorophenyl analog (17d) demonstrates how electronegative fluorine enhances intermolecular interactions, reflected in its higher melting point (152.4–155.1 °C) compared to non-fluorinated analogs .

Stereochemical Impact :

  • The target compound’s (1R,2R) configuration differs from the (1S,2S)-2-(2-methylphenyl) analog (CAS: 1821747-79-8), which has a methyl group instead of chlorine . Enantiopure compounds like the target are critical in drug design, as stereochemistry influences binding to biological targets.
  • Racemic mixtures (e.g., rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid) may exhibit different pharmacokinetic profiles compared to enantiopure forms .

Biological Activity

(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in various fields of biological research. This compound is characterized by its unique structural features which contribute to its biological activities, including potential applications in medicinal chemistry and agrochemicals.

  • Molecular Formula : C11H11ClO2
  • Molecular Weight : 210.65 g/mol
  • CAS Number : [Not available in search results]
  • Structure : The compound consists of a cyclopropane ring substituted with a chlorophenyl group and a carboxylic acid functional group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Insecticidal Activity

Studies have shown that compounds similar to this compound demonstrate potent insecticidal properties. For example, a related study highlighted the efficacy of similar pyrethroid compounds against various insect pests, indicating that structural modifications can lead to enhanced activity at specific concentrations .

2. Cholinesterase Inhibition

In vitro assays have demonstrated that certain derivatives of cyclopropane compounds can inhibit cholinesterase enzymes, which are critical in neurotransmission. This inhibition suggests potential applications in treating neurological disorders or as insecticides .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundCholinesterase InhibitorTBD
Etofenprox (related pyrethroid)Insecticidal250
(1S,2S)-AnalogInsecticidalInactive

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors due to its structural conformation, influencing biological pathways involved in pest control or neurological functions.
  • Chiral Discrimination : Studies indicate that the enantiomeric forms of cyclopropane derivatives exhibit significant differences in biological activity, underscoring the importance of stereochemistry in their efficacy .

Potential Applications

Given its biological profile, this compound could have several applications:

  • Agricultural Pesticides : Its insecticidal properties make it a candidate for developing new pest control agents.
  • Pharmaceutical Development : The cholinesterase inhibitory activity suggests potential therapeutic uses in treating conditions like Alzheimer's disease or other cognitive impairments.

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